Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
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Overview
Description
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime typically involves the reaction of acetaldehyde with O-(2-(1H-imidazol-1-yl)phenyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or distillation are often necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- 1-(1H-Imidazol-2-yl)ethanone
- 2-(1H-Imidazol-1-yl)acetic acid
Comparison: this compound is unique due to its specific structure, which includes both an oxime and an imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(1H-Imidazol-2-yl)ethanone lacks the oxime group, which may result in different reactivity and biological activity. Similarly, 2-(1H-Imidazol-1-yl)acetic acid has a carboxylic acid group instead of an oxime, leading to variations in its chemical behavior and applications.
Biological Activity
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features an oxime functional group (-C=N-OH) linked to an acetaldehyde moiety and a phenyl ring substituted with an imidazole group at the ortho position. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Oxime derivatives, including this compound, have been shown to possess antibacterial properties against various pathogens. The mechanism is thought to involve the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Oximes are known to exhibit cytotoxic effects on cancer cell lines, and preliminary studies suggest that this compound may inhibit tumor growth. For instance, related compounds have demonstrated IC50 values ranging from 4 to 17 μM against several cancer cell lines, indicating significant potency .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many oximes act as inhibitors of various kinases involved in cancer progression. This compound may similarly inhibit specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oximes can induce oxidative stress in cells, leading to increased ROS production, which is detrimental to cancer cells but can also affect normal cells if not regulated .
- Anti-inflammatory Effects : Oximes have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic profile by reducing inflammation associated with chronic diseases, including cancer .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antitumor Activity : A study on imidazole derivatives found that compounds with similar structures exhibited significant antitumor effects against various cell lines. The results indicated that modifications in the imidazole ring could enhance antitumor efficacy .
- Antimicrobial Evaluation : Research into the antimicrobial properties of imidazole-containing compounds revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .
- Oxime Derivatives in Drug Development : A review highlighted the role of oxime derivatives as potential therapeutics for various diseases, emphasizing their importance in drug development due to their diverse biological activities .
Comparative Analysis
To understand the significance of this compound in the context of other similar compounds, a comparative analysis is presented below:
Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Antimicrobial, Anticancer | TBD | Kinase inhibition, ROS generation |
N-(2,4-dihydroxybenzylidene)-2-(imidazol-1-yl)acetohydrazide | Anticancer | 4 - 17 | Apoptosis induction |
2-(Phenylthiomethyl)-1H-benzo[d]imidazol derivatives | Antitumor | 10 - 20 | Cell cycle arrest |
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(E)-N-(2-imidazol-1-ylphenoxy)ethanimine |
InChI |
InChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+ |
InChI Key |
NEROCWKEVNOXKD-XNJYKOPJSA-N |
Isomeric SMILES |
C/C=N/OC1=CC=CC=C1N2C=CN=C2 |
Canonical SMILES |
CC=NOC1=CC=CC=C1N2C=CN=C2 |
Origin of Product |
United States |
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